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Introduction

Imipenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class, known

for its potent activity against a wide range of Gram-positive and Gram-negative aerobic and

anaerobic bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis through binding to

penicillin-binding proteins (PBPs), which leads to cell lysis and death.[2] Due to its stability

against many β-lactamases, imipenem has historically been a last-resort antibiotic for treating

severe infections.[3] However, the rise of multidrug-resistant organisms (MDROs) expressing

carbapenem-hydrolyzing enzymes (carbapenemases) has challenged its efficacy.[3][4]

To counteract resistance, imipenem is co-administered with cilastatin, a dehydropeptidase-I

inhibitor that prevents its rapid degradation in the kidneys.[2][5] More recently, the combination

of imipenem/cilastatin with relebactam (I-R), a novel β-lactamase inhibitor, has been

developed.[6][7] Relebactam restores imipenem's activity against many resistant strains,

including those producing Klebsiella pneumoniae carbapenemase (KPC) and AmpC β-

lactamases, as well as multidrug-resistant Pseudomonas aeruginosa.[6][7][8] This combination

is largely unaffected by resistance mechanisms like efflux pumps or porin channel loss in P.

aeruginosa.[7]

These application notes provide an overview of the use of imipenem in research settings,

focusing on its application against MDROs, summarizing key quantitative data, and detailing

relevant experimental protocols.
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Data Presentation
Table 1: Clinical Efficacy of Imipenem-Based Regimens
against MDRO Infections
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Study
Referenc
e

Infection
Type(s)

Pathogen
(s)

Treatmen
t
Regimen

No. of
Patients

Clinical
Success/
Cure Rate

Key
Findings

Brooks

RG, et al.

(1985)[1]

Various

serious

infections

Mixed

aerobic/an

aerobic

bacteria

Imipenem/

Cilastatin
33 79%

Highly

effective

for a wide

variety of

serious

bacterial

infections.

Shilliday

BB, et al.

(1987)[9]

Infections

in burn

patients

(Pulmonary

, UTI,

Wound,

Bacteremia

)

Primarily P.

aeruginosa

Imipenem/

Cilastatin
20

65%

(13/20)

Clinically

successful

in the

majority of

patients;

resistance

emerged in

some P.

aeruginosa

isolates.

Jorgensen

J, et al.

(2021)[6]

[10]

Mixed,

primarily

pulmonary

P.

aeruginosa

(76%),

other

Gram-

negatives

Imipenem/

Cilastatin/R

elebactam

(I-R)

21

67% (30-

day

survival)

I-R used

when no

other

active

agents

were

available;

majority of

P.

aeruginosa

isolates

were MDR.

Gallagher

JC, et al.

Primarily

lower

respiratory

P.

aeruginosa

(72.2%),

Imipenem/

Cilastatin/R

151 70.2% Real-world

study

showing
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(2025)[7]

[11]

tract

infections

(52.3%)

other

Gram-

negatives

elebactam

(I-R)

clinical

success in

a large

cohort with

carbapene

m-

nonsuscept

ible

pathogens.

Dadashi M,

et al.

(2025)[12]

Severe

MDR

Gram-

negative

infections

KPC-

producing

K.

pneumonia

e

Imipenem/

Cilastatin/R

elebactam

(I-R)

N/A

High

clinical

success

Demonstra

ted high

success

rates in a

critically ill

patient

cohort in

Italy.

Table 2: Microbiological Efficacy of Imipenem-Based
Regimens
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Study Reference Organism(s) Method Key Findings

Brooks RG, et al.

(1985)[1]
Mixed bacteria Clinical evaluation

Microbiologic cure

was achieved in 85%

(23/27) of evaluable

patients.

El-badawy MF, et al.

(2019)[13]

Multi-drug resistant P.

aeruginosa

Checkerboard

Technique

Combination of

imipenem and

amikacin showed

synergistic activity,

reducing the MIC of

imipenem from 256

µg/mL to 1 µg/mL.

Tamma PD, et al.

(2024)[14]

ESBL-producing

Enterobacterales

(Pyelonephritis or

cUTI)

IDSA Guidance

Imipenem-cilastatin is

a preferred agent

when resistance or

toxicities preclude the

use of TMP-SMX or

fluoroquinolones.

Dadashi M, et al.

(2025)[15]

Various Gram-

negatives
Meta-analysis

I-R (250mg

relebactam dose)

showed no statistically

significant difference

in microbiologic

response at early

follow-up compared to

standard of care.

Al-Harbi et al. (2020)

[16]
P. aeruginosa MIC Testing

32 out of 634 clinical

isolates (5%) were

imipenem-resistant.

High-level resistance

(MIC ≥64 mg/L) was

found in 84.3% of

these.
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Table 3: In Vivo Efficacy of Imipenem in Murine Infection
Models

Study
Reference

Animal Model Pathogen
Treatment
Regimen

Key Efficacy
Endpoint &
Results

El-badawy MF, et

al. (2019)[13]

Peritonitis Mouse

Model

Multi-drug

resistant P.

aeruginosa

Imipenem +

Amikacin

Statistically

significant

reduction in

bacterial counts

(p < 0.5) with

combination

therapy.

Taha EA, et al.

(2022)[17]

Peritonitis Mouse

Model

Multi-drug

resistant E. coli

Imipenem +

Amikacin

Combination

therapy showed

a bactericidal

effect after 24

hours.

Cottrell ML, et al.

(2016)[3]

Disseminated

Infection Model

Imipenem-

resistant P.

aeruginosa

Imipenem +

Relebactam (10,

20, 40 mg/kg)

Log reduction in

CFU of 1.72,

3.13, and 3.73,

respectively.

Cottrell ML, et al.

(2016)[3]

Disseminated

Infection Model

Imipenem-

resistant K.

pneumoniae

Imipenem +

Relebactam (20,

40, 80 mg/kg)

Log reduction in

CFU of 2.29,

3.06, and 2.36,

respectively.

Experimental Protocols
Protocol 1: Antimicrobial Susceptibility Testing (AST) -
Checkerboard Synergy Assay
This protocol is adapted from studies evaluating the synergistic effect of imipenem in

combination with other antibiotics, such as amikacin.[13][17]
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Objective: To determine the in vitro synergistic, additive, indifferent, or antagonistic effect of

imipenem combined with a second antimicrobial agent against an MDRO isolate.

Materials:

MDRO bacterial isolate (e.g., P. aeruginosa, E. coli)

Mueller-Hinton broth (MHB)

Imipenem and second antibiotic stock solutions

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Isolate Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard

from an overnight culture. Dilute this suspension in MHB to achieve a final inoculum of

approximately 5 x 10^5 CFU/mL in each well.

Antibiotic Dilution:

Prepare serial twofold dilutions of imipenem in MHB along the x-axis of the 96-well plate.

Prepare serial twofold dilutions of the second antibiotic (e.g., amikacin) in MHB along the

y-axis.

The final concentrations should typically range from 1/32 to 4 times the Minimum Inhibitory

Concentration (MIC) of each drug.

Inoculation: Add the prepared bacterial inoculum to each well containing the antibiotic

dilutions. Include wells for growth control (no antibiotic) and sterility control (no bacteria).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Reading Results: Determine the MIC of each antibiotic alone and in combination by

identifying the lowest concentration that inhibits visible bacterial growth.
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Calculation of Fractional Inhibitory Concentration Index (FICI):

FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second

Antibiotic alone)

FICI = FIC of Imipenem + FIC of Second Antibiotic

Interpretation:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Protocol 2: In Vivo Murine Peritonitis Model
This protocol outlines a common model to assess the efficacy of antibiotic treatments for

systemic infections caused by MDROs.[13][17]

Objective: To evaluate the in vivo therapeutic efficacy of imipenem, alone or in combination, in

a mouse model of peritonitis.

Materials:

Laboratory mice (e.g., Swiss albino, BALB/c)

MDRO bacterial isolate

Sterile saline or appropriate vehicle

Imipenem and other test antibiotics

Syringes and needles for injection

Procedure:
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Infection Induction:

Prepare a mid-logarithmic phase culture of the MDRO isolate.

Inject a specific inoculum (e.g., 1 x 10^8 CFU) intraperitoneally (IP) into each mouse to

induce peritonitis.

Animal Groups: Divide the animals into multiple groups (n=6-10 per group):

Group 1: Negative control (infected, receives sterile saline).

Group 2: Imipenem monotherapy.

Group 3: Second antibiotic monotherapy.

Group 4: Imipenem + second antibiotic combination therapy.

Treatment Administration:

Begin treatment at a specified time post-infection (e.g., 2-3 hours).

Administer antibiotics via the appropriate route (e.g., intraperitoneally or subcutaneously)

at clinically relevant doses and intervals. For example, imipenem at 40 mg/kg every 4

hours.[17]

Monitoring and Endpoint:

Monitor animals for signs of illness and mortality over a defined period (e.g., 24-72 hours).

At the end of the experiment (e.g., 24 hours), euthanize a subset of animals from each

group.

Collect peritoneal fluid or blood samples for bacterial load quantification via serial dilution

and plating on agar plates.

Data Analysis: Compare the bacterial counts (CFU/mL) between the control and treatment

groups using appropriate statistical tests (e.g., ANOVA, t-test). A significant reduction in

bacterial load in the treatment groups indicates efficacy.
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Protocol 3: In Vitro Time-Kill Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of an antimicrobial

agent over time.[13]

Objective: To determine the rate of bacterial killing by imipenem at various concentrations.

Materials:

MDRO bacterial isolate

Mueller-Hinton broth (MHB)

Imipenem stock solution

Sterile tubes or flasks

Agar plates for colony counting

Procedure:

Inoculum Preparation: Prepare a bacterial suspension in MHB to achieve a starting density

of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

Assay Setup: Prepare tubes with MHB containing imipenem at various concentrations (e.g.,

0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube without any antibiotic.

Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension.

Incubate all tubes at 37°C with shaking.

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from

each tube.

Quantification: Perform serial dilutions of each aliquot in sterile saline and plate onto agar

plates. Incubate the plates for 18-24 hours.

Data Collection: Count the colonies on the plates to determine the number of viable bacteria

(CFU/mL) at each time point for each concentration.
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Data Analysis:

Plot the log10 CFU/mL against time for each antibiotic concentration.

Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial

CFU/mL.

Synergy in combination studies is defined as a ≥2-log10 decrease in CFU/mL by the

combination compared with the most active single agent.
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Caption: Mechanism of action of Imipenem and common bacterial resistance pathways.
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Caption: Experimental workflow for evaluating Imipenem combination therapy.
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Caption: Logical flow for the clinical application of Imipenem/Relebactam.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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